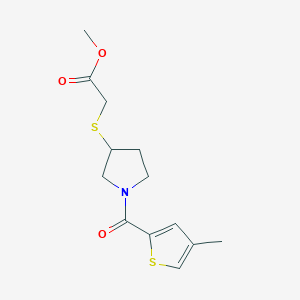![molecular formula C14H17N3O2S B3016209 3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide CAS No. 2415501-74-3](/img/structure/B3016209.png)
3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide, also known as MTIP, is a chemical compound that has generated significant interest in scientific research due to its potential therapeutic applications. MTIP belongs to the class of compounds known as allosteric modulators of the cannabinoid receptor CB1, which plays a crucial role in the regulation of various physiological processes. In
科学的研究の応用
3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of obesity and metabolic disorders. Studies have shown that this compound can reduce food intake and body weight in animal models of obesity, suggesting that it may be a useful tool for the development of new anti-obesity drugs.
This compound has also been investigated for its potential use in the treatment of drug addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, including cocaine and heroin, in animal models. This suggests that this compound may be useful in the development of new treatments for drug addiction.
作用機序
3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide acts as an allosteric modulator of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. CB1 receptors play a crucial role in the regulation of various physiological processes, including appetite, pain, mood, and memory. This compound binds to a specific site on the CB1 receptor and modifies its activity, leading to changes in the signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. Studies have shown that this compound can reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity in obese animals. This compound has also been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may be useful in the treatment of drug addiction.
実験室実験の利点と制限
One of the main advantages of 3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide is its specificity for the CB1 receptor, which allows researchers to study the effects of modulating this receptor without affecting other signaling pathways. This compound is also relatively easy to synthesize and can be obtained in large quantities.
One limitation of this compound is that it has only been studied in animal models, and its effects in humans are not yet known. Additionally, the long-term effects of this compound on various physiological processes are not yet fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several areas of research that could be explored in the future to further our understanding of 3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide and its potential therapeutic applications. One area of interest is in the development of new anti-obesity drugs based on this compound. Researchers could investigate the effects of this compound on different aspects of metabolism and appetite regulation to identify new targets for drug development.
Another area of interest is in the development of new treatments for drug addiction. Researchers could investigate the effects of this compound on different types of drugs of abuse and explore its potential use in combination with other drugs or behavioral therapies.
Finally, researchers could investigate the long-term effects of this compound on various physiological processes to determine its safety and efficacy as a potential therapeutic agent. This could involve studies in animal models as well as clinical trials in humans.
合成法
The synthesis of 3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide involves a series of chemical reactions that start with commercially available starting materials. The synthesis method was first described in 2010 by scientists at the University of Connecticut. The process involves the reaction of 1-thiophen-3-ylcyclopropanol with 2-bromo-4-methoxypyrazine to form the intermediate compound 3-[(1-thiophen-3-ylcyclopropyl)methyl]-2-bromo-4-methoxypyrazole. This intermediate is then reacted with methylamine to form the final product, this compound.
特性
IUPAC Name |
3-methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-17-7-11(13(16-17)19-2)12(18)15-9-14(4-5-14)10-3-6-20-8-10/h3,6-8H,4-5,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSPRUQUDRWCGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)


![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)


![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)
![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)